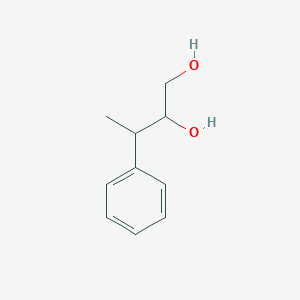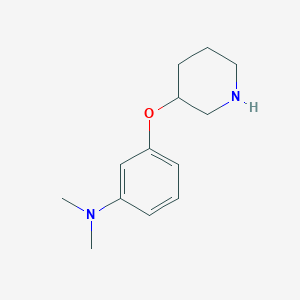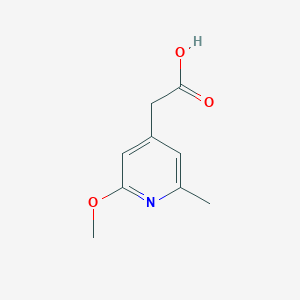
(2-Methoxy-6-methylpyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.
Halogenation: The pyridine derivative undergoes halogenation to introduce a halogen atom at the 4-position.
Substitution Reaction: The halogenated intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile, such as an acetate ion, to form the acetic acid derivative.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylpyridine: Similar structure but lacks the acetic acid moiety.
2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
2-Methoxy-4-methylpyridine: Similar structure but with the methyl group at a different position.
Uniqueness
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of the methoxy, methyl, and acetic acid groups on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-(2-methoxy-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(5-9(11)12)4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12) |
Clave InChI |
NVYGHSZELQJAHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


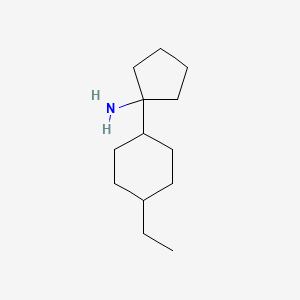

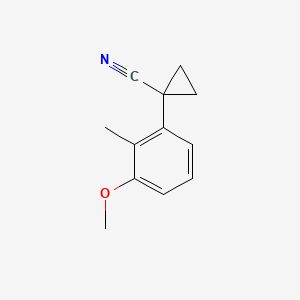
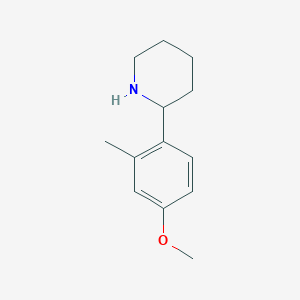


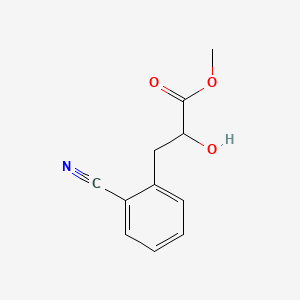
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
